molecular formula C10H11ClN2 B1376339 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride CAS No. 934765-77-2

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Cat. No.: B1376339
CAS No.: 934765-77-2
M. Wt: 194.66 g/mol
InChI Key: XPMAEZUJWDSWJS-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride (CAS: 934765-77-2) is an indene derivative featuring an amino group at position 2, a carbonitrile group at position 5, and a hydrochloride salt. It is primarily utilized in research and development as a pharmaceutical intermediate, as indicated by its inclusion in catalogs under product codes such as SY221773 . The compound’s bicyclic indene backbone provides structural rigidity, while the nitrile group enhances reactivity, making it a versatile precursor for further chemical modifications. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, highlighting a need for further characterization .

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMAEZUJWDSWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934765-77-2
Record name 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is hydrogenated over palladium on carbon (Pd/C) to yield the amine, which is subsequently treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is in oncology. The compound has been studied for its ability to induce apoptosis in cancer cells by targeting inhibitor of apoptosis proteins (IAPs). Research indicates that it can inhibit the activity of cIAP-1 and cIAP-2 proteins, which play critical roles in preventing programmed cell death. This mechanism suggests potential use in treating various cancers, including:

  • Acute Myeloid Leukemia
  • Breast Cancer
  • Colon Cancer
  • Pancreatic Cancer

In particular, studies have shown that derivatives of this compound can suppress colony formation in pancreatic cancer cells and exhibit promising therapeutic effects in animal models .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. It has shown effectiveness in improving symptoms associated with hypoxia and anoxia, which are critical conditions affecting brain function. The derivatives have been proposed as potential treatments for:

  • Cerebral Hemorrhage
  • Cerebral Infarction
  • Encephalitis

These compounds may help alleviate disturbances of consciousness and cognitive impairments caused by cerebrovascular disorders .

Inflammation and Immune Response

Research indicates that 2-amino-2,3-dihydro-1H-indene derivatives possess anti-inflammatory properties. They can act as immunosuppressants and may be beneficial in treating conditions characterized by excessive inflammation, such as autoimmune diseases. The compounds have been noted for their ability to scavenge active oxygen radicals, which contribute to inflammation and oxidative stress .

Table: Summary of Key Studies on 2-Amino-2,3-Dihydro-1H-Indene Derivatives

Study ReferenceApplication AreaKey Findings
Neurological DisordersEffective in treating hypoxic symptoms; potential use in cerebrovascular disorders.
Cancer TreatmentInduces apoptosis in various cancer types; inhibits IAP proteins.
DDR1 InhibitionStrongly inhibits DDR1 signaling; effective against pancreatic cancer cells.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Functional Group Variations

The compound belongs to a family of dihydroindene derivatives with modifications at critical positions. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Group Comparison
Compound Name CAS Number Key Functional Groups Substituent Positions Molecular Formula* Applications/Notes
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride 934765-77-2 –NH2, –CN, HCl 2 (amino), 5 (nitrile) C10H10ClN3 R&D intermediate; nitrile group aids in nucleophilic reactions
2-Amino-5-chloro-2,3-dihydro-1H-inden-1-ol hydrochloride 1379320-66-7 –NH2, –OH, –Cl, HCl 2 (amino), 5 (chloro), 1 (hydroxyl) C9H11Cl2NO Chloro substituent increases lipophilicity; potential pharmacological applications
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 136834-79-2 –NH2, –COOEt, HCl 2 (amino, ester) C12H16ClNO2 Ester group improves bioavailability; used in organic synthesis
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride 33584-60-0 –NH2, –COOH, HCl 2 (amino, carboxylic acid) C10H12ClNO2 Carboxylic acid enables salt formation; solubility differs from nitrile analog
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride 1637453-67-8 –NH2, –Cl, HCl 1 (amino), 5 (chloro) C9H11Cl2N Chiral center at position 1; stereochemistry impacts receptor binding

*Molecular formulas inferred from structural names where explicit data were unavailable.

Physicochemical and Pharmacological Insights

  • Solubility : Hydrochloride salts generally improve water solubility. However, the nitrile group’s hydrophobicity may reduce solubility relative to carboxylic acid or ester derivatives .
  • Stereochemistry : Enantiomers like (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-67-8) demonstrate the importance of chiral centers in pharmacological activity, though data for the target compound’s stereoisomers are lacking .

Analytical Characterization

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as applied to cathinone derivatives in , are critical for elucidating the structures of indene analogs. For example, HRMS can differentiate between nitrile (–CN, m/z +26.98) and chloro (–Cl, m/z +34.97) substituents .

Biological Activity

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a compound of significant interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClN3C_9H_{10}ClN_3. The compound features a bicyclic structure that is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an antagonist or inverse agonist at opioid receptors. This property has implications for its use in pain management and addiction treatments. The compound's affinity for specific opioid receptors may help mitigate the effects of opioid drugs and reduce withdrawal symptoms in dependent individuals .

Opioid Receptor Modulation

The compound has been studied for its effects on opioid receptors, particularly in the context of pain relief and addiction treatment. Its ability to act as an antagonist may provide a pathway for developing new therapies aimed at reducing opioid dependence and managing pain without the risks associated with traditional opioids .

Safety Profile

The safety profile of this compound has been assessed in various studies. It is classified as harmful if swallowed and can cause skin irritation, indicating that while it holds therapeutic potential, careful handling and further safety evaluations are necessary .

Study on Opioid Receptors

A notable study investigated the effects of various compounds on opioid receptor activity. The results indicated that this compound exhibited significant antagonistic effects at specific opioid receptors, suggesting its potential utility in clinical settings aimed at managing opioid-related disorders .

Synthesis and Enantiomeric Purity

Research focusing on the synthesis of this compound highlighted the use of transaminase enzymes to achieve high enantiomeric purity. This method not only improves yield but also enhances the potential for developing chiral drugs with specific biological activities .

Comparative Table of Biological Activities

Compound Biological Activity Mechanism Therapeutic Use
This compoundOpioid receptor antagonistInverse agonismPain management, addiction treatment
Bedaquiline analogsAnti-tubercularInhibition of mycobacterial ATP synthaseTuberculosis treatment
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrileβ2-Adrenoceptor agonistActivation of β2 receptorsTreatment for respiratory diseases

Q & A

Q. What are the recommended safety protocols for handling 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols. Ensure access to emergency eyewash stations and safety showers .
  • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the indene backbone and amine/cyano functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 209.65 g/mol for free base) via ESI-MS or MALDI-TOF .

Q. What are the critical parameters to monitor during storage to ensure chemical stability?

Methodological Answer:

  • Storage Conditions : Keep in sealed, airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Store at -20°C in a dry, ventilated environment .
  • Stability Testing : Periodically analyze samples via TLC or HPLC to detect degradation products (e.g., free amine or cyanide byproducts) .

Q. Which analytical methods are suitable for quantifying residual solvents?

Methodological Answer:

  • Gas Chromatography (GC) : Use headspace GC-MS with a DB-5 column to detect solvents like dichloromethane or ethyl acetate .
  • Karl Fischer Titration : Measure water content (<0.5%) to ensure anhydrous conditions for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and minimize byproducts?

Methodological Answer:

  • Reaction Optimization : Use acetic acid as a catalyst under reflux (110–120°C) for 3–5 hours to enhance cyclization efficiency .
  • Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the hydrochloride salt .

Q. What experimental strategies resolve contradictions in reported PAL inhibition data?

Methodological Answer:

  • Orthogonal Assays : Compare results from UV-based activity assays (e.g., monitoring ammonia release) with fluorometric or radiometric methods to validate inhibition kinetics .
  • Isoform-Specific Studies : Use recombinant PAL isoforms (e.g., fungal vs. plant PAL) to assess selectivity under varied pH and temperature conditions .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

  • Solubility Profiling : Conduct pH-dependent solubility studies (e.g., in PBS at pH 1.2–7.4) to compare free base vs. hydrochloride forms .
  • Bioavailability Testing : Use Caco-2 cell monolayers or in situ intestinal perfusion models to evaluate permeability enhancements from salt formation .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

Methodological Answer:

  • Crystallization Challenges : Poor crystal growth due to conformational flexibility of the dihydroindene ring. Mitigate via co-crystallization with PEG 4000 or using cryo-cooling (100 K) for data collection .
  • Data Interpretation : Employ SHELXT for phase resolution and refine structures using Olex2 to account for disorder in the amine group .

Q. How to design in vitro assays for PAL inhibition kinetics across isoforms?

Methodological Answer:

  • Substrate Competition : Use 14^{14}C-labeled L-phenylalanine to measure isotope incorporation into cinnamic acid, comparing IC50_{50} values across isoforms .
  • Pre-Incubation Protocols : Pre-incubate the inhibitor with PAL for 10–30 minutes to assess time-dependent inhibition mechanisms .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via LC-MS .
  • Kinetic Stability Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures (e.g., 50–60°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Reactant of Route 2
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2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

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